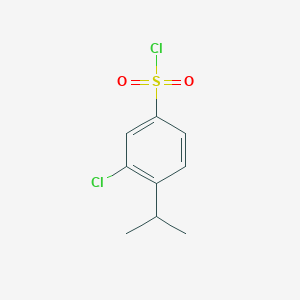

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride, also known as CBPS, is a chemical compound widely used in scientific research. It is a sulfonyl chloride derivative with a chloro substituent and a propan-2-yl group attached to a benzene ring. CBPS is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological studies.

Mécanisme D'action

Target of Action

The primary target of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is the aromatic ring, specifically the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, an electron-seeking species, and reacts with the electron-rich aromatic ring . The reaction involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

Biochemical Pathways

The interaction of this compound with the aromatic ring can affect various biochemical pathways. The exact pathways and their downstream effects would depend on the specific aromatic compound that the this compound is reacting with. It’s important to note that the modification of the aromatic ring can significantly alter the properties and functions of the aromatic compound .

Result of Action

The result of the action of this compound is the substitution of a hydrogen atom at the benzylic position with a sulfonyl chloride group . This substitution can significantly alter the chemical properties of the aromatic compound, potentially affecting its reactivity, polarity, and interactions with other molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Similarly, the presence of other reactive species can influence the compound’s stability and reactivity. Furthermore, temperature and solvent can also play a role in the compound’s action .

Avantages Et Limitations Des Expériences En Laboratoire

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is a highly selective reagent that can be used to modify specific amino groups in proteins and peptides. This selectivity makes it a valuable tool for studying protein structure and function. However, this compound can be difficult to handle due to its high reactivity and sensitivity to moisture. It also requires careful handling and storage to prevent degradation and loss of activity.

Orientations Futures

There are many potential future directions for the use of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride in scientific research. One area of interest is the development of new drugs and therapies based on the selective modification of amino groups in proteins and peptides. This compound has also been used in the development of new fluorescent probes and imaging agents for studying protein structure and function. In addition, this compound could be used in the development of new diagnostic tools for the detection of diseases such as cancer and viral infections. Further research is needed to explore the full potential of this compound in these and other areas.

Méthodes De Synthèse

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with propan-2-ol. The reaction is typically carried out in the presence of a strong base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is widely used in scientific research due to its ability to selectively modify amino groups in proteins and peptides. It is commonly used as a reagent for the synthesis of peptide nucleic acids, as well as in the development of new drugs and therapies. This compound has been used in the synthesis of a variety of compounds, including fluorescent probes and enzyme inhibitors.

Propriétés

IUPAC Name |

3-chloro-4-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXBNMTRVTHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)

![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)

![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)

![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2389805.png)